molecular formula C12H15NO4 B1394195 N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide CAS No. 1181303-30-9

N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide

Cat. No. B1394195
CAS RN: 1181303-30-9
M. Wt: 237.25 g/mol
InChI Key: KNHCBKQYXVUUTG-UHFFFAOYSA-N
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Description

“N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide” is a chemical compound with the empirical formula C12H15NO4 . Its molecular weight is 237.25 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is O=C(NCC)COC(C=C1)=C(OC)C=C1C=O . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

“N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide” is a solid substance . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Synthesis and Biological Activities

  • N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide derivatives have been synthesized and studied for various biological activities. For instance, compounds with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, similar in structure to N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide, exhibited cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities were notably comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Chemical Synthesis and Process Optimization

  • N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, can be produced by chemoselective monoacetylation of 2-aminophenol, similar to the chemical structure of N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide. This process has been optimized using different acyl donors and various parameters, showcasing the versatility in synthesizing similar compounds (Magadum & Yadav, 2018).

Comparative Metabolism Studies

  • Comparative studies on the metabolism of chloroacetamide herbicides, which include compounds structurally related to N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide, have been conducted. These studies focus on how these compounds are metabolized in human and rat liver microsomes, contributing to understanding their biological processing and potential impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Crystal Structure Analysis

  • Research on the crystal structure of similar compounds, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has been carried out. Such studies provide insights into the molecular structure and potential applications of N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide in various fields, including material science and pharmaceuticals (Kalita & Baruah, 2010).

Antimicrobial and Cytotoxicity Studies

  • Derivatives of N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the potential of such compounds in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is combustible and can cause acute toxic effects . It should be stored in a class code 6.1C environment .

properties

IUPAC Name

N-[2-(4-formyl-2-methoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(15)13-5-6-17-11-4-3-10(8-14)7-12(11)16-2/h3-4,7-8H,5-6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHCBKQYXVUUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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